molecular formula C8H13IN2 B6149793 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1504013-69-7

4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B6149793
CAS No.: 1504013-69-7
M. Wt: 264.1
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Description

4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The methyl and isopropyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or receptor ligands.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the iodine and isopropyl groups.

    4-chloro-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole: Similar structure but with chlorine instead of iodine.

    4-iodo-1H-pyrazole: Lacks the methyl and isopropyl groups.

Uniqueness

The presence of the iodine atom in 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole may impart unique reactivity, making it useful for specific chemical transformations. The combination of substituents can also influence its physical and chemical properties, potentially leading to unique applications.

Properties

CAS No.

1504013-69-7

Molecular Formula

C8H13IN2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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